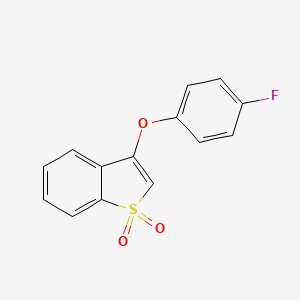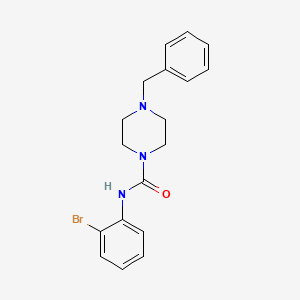![molecular formula C14H11BrFN3O2S2 B4833083 5-bromo-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4833083.png)
5-bromo-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide
Übersicht
Beschreibung
5-bromo-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a sulfonamide derivative and is commonly referred to as BPTES.
Wirkmechanismus
BPTES selectively inhibits the activity of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamine is an important nutrient for cancer cells, and its metabolism plays a critical role in cancer cell survival. By inhibiting glutaminase, BPTES effectively blocks the metabolism of glutamine, leading to the starvation of cancer cells.
Biochemical and Physiological Effects:
BPTES has been shown to have significant biochemical and physiological effects. In addition to its ability to inhibit glutaminase, BPTES has also been shown to induce apoptosis, or programmed cell death, in cancer cells. BPTES has also been shown to inhibit the growth of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BPTES is its selectivity for glutaminase. This makes it a promising candidate for the development of new cancer therapies. However, BPTES also has some limitations. It has a short half-life, which makes it difficult to administer in vivo. Additionally, BPTES can be toxic at high concentrations, which limits its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of BPTES. One possible direction is the development of new analogs that have improved pharmacokinetic properties. Another direction is the investigation of the synergistic effects of BPTES with other cancer therapies. Finally, the study of the mechanism of action of BPTES could lead to the development of new cancer therapies that target glutamine metabolism.
Conclusion:
In conclusion, BPTES is a promising compound that has potential applications in cancer therapy. Its ability to selectively inhibit glutaminase makes it a promising candidate for the development of new cancer therapies. However, further research is needed to fully understand the biochemical and physiological effects of BPTES, and to develop new analogs with improved pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
BPTES has been extensively studied for its potential application in cancer therapy. It has been shown to selectively inhibit the activity of glutaminase, an enzyme that plays a critical role in cancer cell metabolism. By inhibiting glutaminase, BPTES can effectively starve cancer cells of the nutrients they need to survive. This makes BPTES a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
5-bromo-N-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFN3O2S2/c15-13-4-5-14(22-13)23(20,21)18-12-7-17-19(9-12)8-10-2-1-3-11(16)6-10/h1-7,9,18H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGAYLPHXGYFEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C=N2)NS(=O)(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4833008.png)



![(3aR,7aS)-2-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4833027.png)
![3-[(2-chlorophenoxy)methyl]-4-ethyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B4833038.png)
![N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4833045.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4833049.png)
![2-(4-ethylphenyl)-2-oxoethyl 4-[(2,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B4833051.png)
![4-{[5-(3-chlorophenyl)-3-isoxazolyl]carbonyl}morpholine](/img/structure/B4833052.png)
![2-[5-(2-butoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B4833061.png)
![2-(4-methoxyphenyl)-N-{4-[(4-morpholinylacetyl)amino]phenyl}acetamide](/img/structure/B4833063.png)
![4-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]-N-ethylbenzenesulfonamide](/img/structure/B4833073.png)
